6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid with isothiocyanates in the presence of a suitable catalyst. Microwave irradiation can be employed to accelerate the reaction and improve yield.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and efficiency. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with increased oxidation states.
Reduction: Production of reduced quinazolinone derivatives.
Substitution: Generation of substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives have been investigated for their antimicrobial and antifungal properties.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antiviral activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
6-Fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
2,3-Dihydroquinazolin-4(1H)-one derivatives
Quinazolinone derivatives
Uniqueness: 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one stands out due to its chloro substituent, which imparts unique chemical and biological properties compared to its fluorinated or unsubstituted counterparts. This chloro group can influence the compound's reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
6-chloro-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWIQURSYQCLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357041 | |
Record name | AG-F-10885 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33017-85-5 | |
Record name | AG-F-10885 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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